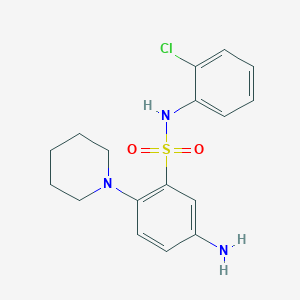

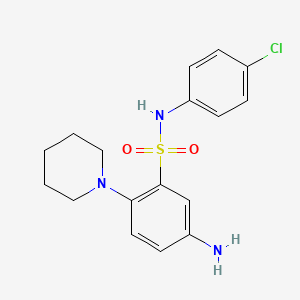

5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide

Overview

Description

“5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide” is a compound that falls under the category of isoxazole derivatives . Isoxazole derivatives are known to have immunoregulatory properties and can be classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .

Synthesis Analysis

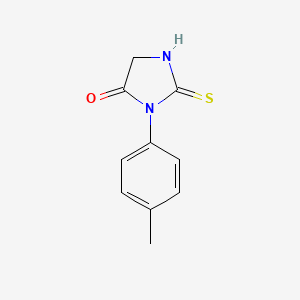

The synthesis of similar compounds often involves reactions of heterocyclization of aminoazoles . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford related compounds .Chemical Reactions Analysis

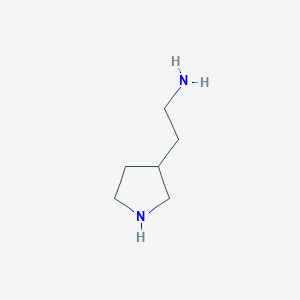

Aminoazoles, which this compound is a derivative of, are known to undergo various types of transformations in diversity-oriented synthesis . They can react with different electrophiles due to the presence of several alternative reaction centers .Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole nucleus, which this compound contains, serves as an essential building block in organic and medicinal chemistry. Researchers have been particularly interested in pyrazole derivatives bearing a free amino group at specific positions. In the case of 5-aminopyrazoles, this compound class has shown promise as a scaffold for designing ligands targeting various receptors and enzymes . Notably, the recent approval of Pirtobrutinib, an anticancer/anti-inflammatory agent, underscores the potential of aminopyrazoles in drug development.

p38MAPK Inhibition

In 2006, Goldstein and colleagues synthesized a series of highly selective p38MAPK inhibitors using a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold. These compounds were designed to bind to the ATP binding pocket of unphosphorylated p38α. The crystallographic studies helped optimize their potency and physicochemical properties .

Antibacterial and Antiviral Applications

The sulfonamide moiety in this compound contributes to its potential antibacterial and antiviral properties. Researchers are exploring its activity against bacterial and viral infections, aiming to identify novel treatments.

Future Directions

The search for new pyrazole-based compounds, which this compound is a derivative of, is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published .

Mechanism of Action

Target of Action

The compound 5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a type of aminopyrazole . Aminopyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . Therefore, it’s likely that this compound also targets similar receptors or enzymes.

Mode of Action

For instance, in 2006, Goldstein and coworkers designed and synthesized a new series of highly selective p38MAPK inhibitors with a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones scaffold . X-ray crystallography of these new derivatives bound in the ATP binding pocket of unphosphorylated p38a was used to optimize the potency and physicochemical properties . It’s plausible that 5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide might interact with its targets in a similar way.

Biochemical Pathways

Aminopyrazoles are known to affect various biochemical pathways due to their interaction with different kinases and enzymes . These interactions can lead to a cascade of downstream effects that can alter cellular functions.

Result of Action

Based on the known effects of aminopyrazoles, it can be inferred that this compound might have potential therapeutic effects, such as anti-inflammatory or anticancer effects .

properties

IUPAC Name |

5-amino-N-(4-chlorophenyl)-2-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-13-4-7-15(8-5-13)20-24(22,23)17-12-14(19)6-9-16(17)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBEKRBQPXBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

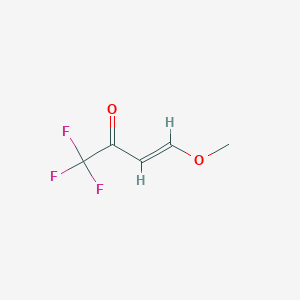

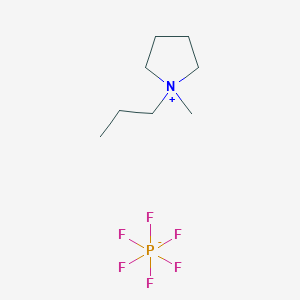

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)

![1,2-Bis[2-(benzenesulfonyl)ethoxy]-4-nitrobenzene](/img/structure/B3260066.png)

![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B3260079.png)